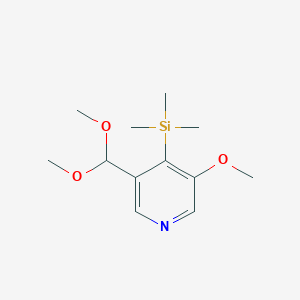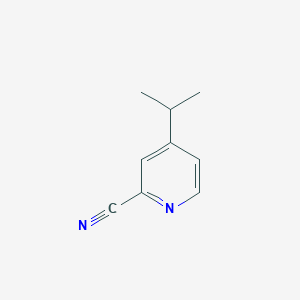
4-Isopropylpicolinonitrile
描述
4-Isopropylpicolinonitrile (4-IPN) is an organic compound classified as a nitrile. It is a colorless liquid with a sharp, pungent odor, and is soluble in organic solvents such as alcohols, ethers, and ketones. 4-IPN has been studied extensively due to its wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
4-Isopropylpicolinonitrile has been used extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used to synthesize a variety of compounds, including drugs, peptides, and small molecules. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other materials. 4-Isopropylpicolinonitrile has also been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s.
作用机制
The mechanism of action of 4-Isopropylpicolinonitrile is not fully understood, but it is believed to involve the formation of a transient nitrile intermediate. This intermediate is believed to form a covalent bond with the substrate, leading to the formation of a complex that can be broken down to form the desired product.
生化和生理效应
The biochemical and physiological effects of 4-Isopropylpicolinonitrile are not fully understood. However, it is believed to have an inhibitory effect on the activity of enzymes, and has been shown to have an antifungal effect in some studies. It has also been shown to have some anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of certain diseases.
实验室实验的优点和局限性
4-Isopropylpicolinonitrile has several advantages for lab experiments. It is relatively inexpensive, and is easily synthesized from commercially available starting materials. It is also stable and can be stored for long periods of time without significant degradation. However, 4-Isopropylpicolinonitrile is highly toxic and should be handled with caution. It should also be used in a well-ventilated area, and protective clothing should be worn when handling it.
未来方向
There are several potential future directions for the study of 4-Isopropylpicolinonitrile. These include further investigation into its mechanism of action, its potential applications in the treatment of diseases, and its potential toxicity in humans. Additionally, further research into its ability to form covalent bonds, and its potential applications in the synthesis of polymers and other materials, could be beneficial. Finally, further exploration of its potential applications in the field of medicinal chemistry could lead to the discovery of new therapeutic agents.
属性
IUPAC Name |
4-propan-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXWUAORWGONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylpicolinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

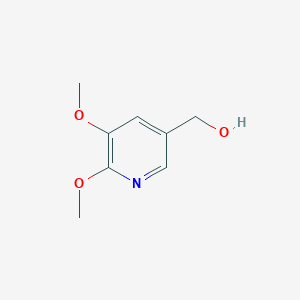
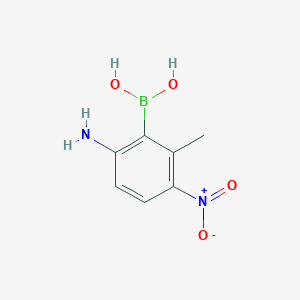
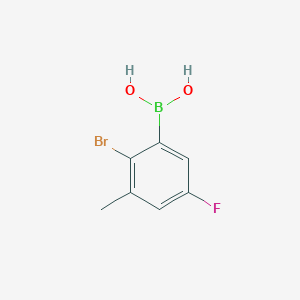
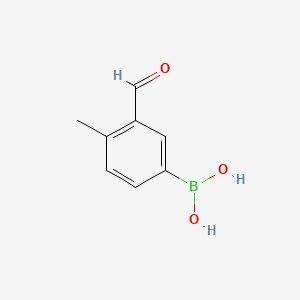
![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
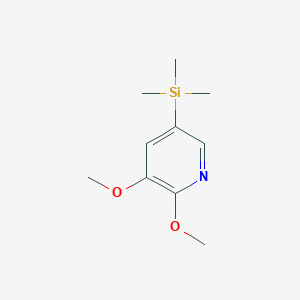
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
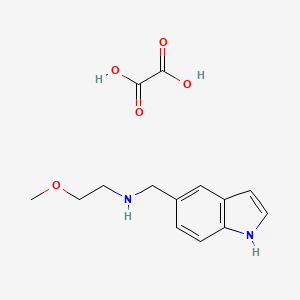
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
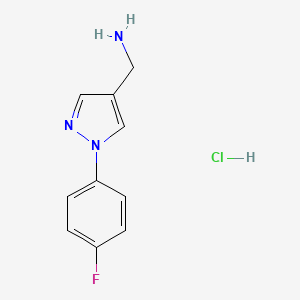
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
